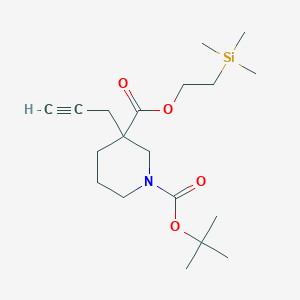
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The tert-butyl, trimethylsilyl, and prop-2-yn-1-yl groups are introduced through various substitution reactions.
Protection and Deprotection Steps: Protecting groups like tert-butyl and trimethylsilyl are used to control the reactivity of different functional groups during the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into less oxidized forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, it might interact with specific proteins to exert a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: This compound shares the tert-butyl and trimethylsilyl groups but has a different core structure.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with similar functional groups but a different ring system.
Uniqueness
1-tert-Butyl 3-(2-(trimethylsilyl)ethyl) 3-(prop-2-yn-1-yl)piperidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and the piperidine ring
Properties
Molecular Formula |
C19H33NO4Si |
|---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-(2-trimethylsilylethyl) 3-prop-2-ynylpiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C19H33NO4Si/c1-8-10-19(16(21)23-13-14-25(5,6)7)11-9-12-20(15-19)17(22)24-18(2,3)4/h1H,9-15H2,2-7H3 |
InChI Key |
SZVAXNOIYSTSSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC#C)C(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


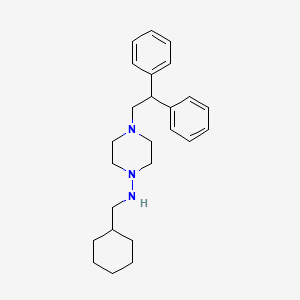
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
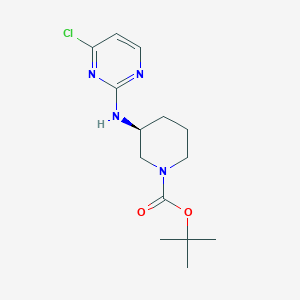
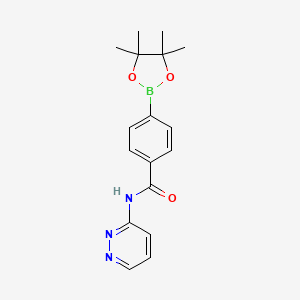
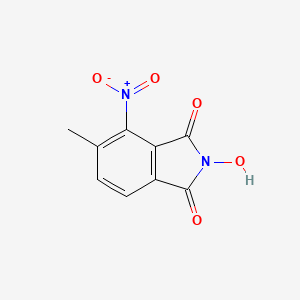
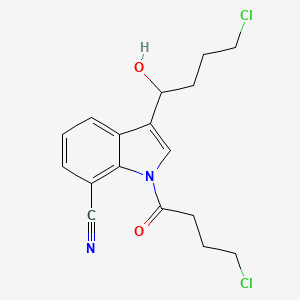
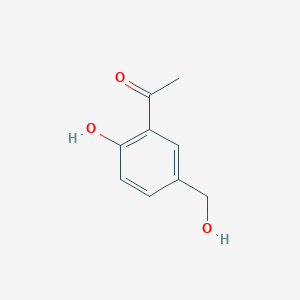

![1-Isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13098421.png)
![1,3,8-triazatricyclo[7.3.0.03,7]dodeca-4,6,8,11-tetraene](/img/structure/B13098429.png)

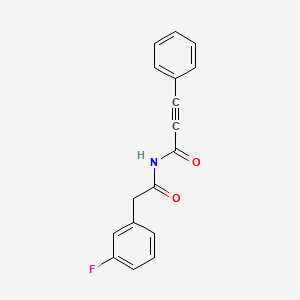

![(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B13098458.png)
